molecular formula C16H26N4O5S B554746 H-Arg(MTR)-OH CAS No. 80745-10-4

H-Arg(MTR)-OH

Cat. No. B554746
CAS RN: 80745-10-4
M. Wt: 386.5 g/mol
InChI Key: FUSAEZSSVDNYPO-LBPRGKRZSA-N
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Description

H-Arg(MTR)-OH, also known as Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a chemical compound with the molecular formula C16H26N4O5S . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of H-Arg(MTR)-OH involves several steps. For instance, Fmoc-Arg(Mtr)-OH was first reacted with NH2CH2CH2NH-Boc in the presence of EDCI/HOBT in DMF to give Fmoc-Arg(Mtr)-NH2CH2CH2NH-Boc . De-protection of this compound with 5% piperidine in DCM gave H-Arg(Mtr)-NHCH3 .


Molecular Structure Analysis

The molecular structure of H-Arg(MTR)-OH consists of 16 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 386.466 Da, and the monoisotopic mass is 386.162384 Da .


Chemical Reactions Analysis

While specific chemical reactions involving H-Arg(MTR)-OH are not detailed in the retrieved sources, it is known that this compound can participate in various chemical reactions due to its functional groups .


Physical And Chemical Properties Analysis

H-Arg(MTR)-OH has a molecular formula of C16H26N4O5S and an average mass of 386.466 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Scientific Research Applications

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones, and Quinones by D. Rusinska-Roszak (2017) examines intramolecular hydrogen bonding and its influence on the physical and spectral properties of compounds. This study could provide insights into the bonding characteristics and properties of compounds like H-Arg(MTR)-OH (Rusinska-Roszak, 2017).

  • Flame Flow Tagging Velocimetry with 193-nm H2O Photodissociation by J. Wehrmeyer et al. (1999) discusses a method for measuring flame velocity profiles using hydroxyl tagging velocimetry. Understanding the behavior of hydroxyl radicals in different conditions could be relevant to the study of H-Arg(MTR)-OH (Wehrmeyer, Ribarov, Oguss, & Pitz, 1999).

  • HOx Radical Chemistry in Oxidation Flow Reactors with Low-Pressure Mercury Lamps Systematically Examined by Modeling by Zhe Peng et al. (2015) explores the radical chemistry in oxidation flow reactors, which could offer insights into the behavior of reactive species in the context of H-Arg(MTR)-OH (Peng, Day, Stark, Li, Lee-Taylor, Palm, Brune, & Jimenez, 2015).

  • Radical Intermediates Generated in the Reactions of l-Arginine with Hydroxyl Radical and Sulfate Radical Anion A Pulse Radiolysis Study

    by Takeo Ito et al. (2009) investigates the kinetics of radicals formed in reactions involving l-arginine, which is structurally related to H-Arg(MTR)-OH. This study could provide a foundational understanding of similar reactions involving H-Arg(MTR)-OH (Ito, Morimoto, Fujita, & Nishimoto, 2009).

properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSAEZSSVDNYPO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg(MTR)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
W Voelter, G Grübler, F Gutjahr, H Echner - Chromatographia, 1990 - Springer
An HPLC system with a highly specific post-column reaction detector for free guanidino groups has been developed. For use in the quantitative determination of the cleavage kinetics of …
Number of citations: 2 link.springer.com
H YOSHINO, Y TSUCHIYA, I SAITO… - Chemical and …, 1987 - jstage.jst.go.jp
O-Benzyltyrosine was rapidly deprotected without formation of 3-benzyltyrosine by treatment with trifluoroacetic acid containing pentamethylbenzene. This method was also found to be …
Number of citations: 39 www.jstage.jst.go.jp
H Angliker, P Wikstrom, E Shaw, C Brenner… - Biochemical …, 1993 - portlandpress.com
Peptidyl chloromethane and sulphonium salts containing multiple Arg and Lys residues were synthesized as potential inhibitors of prohormone and pro-protein processing proteinases. …
Number of citations: 79 portlandpress.com
NL Benoiton, YC Lee, R Steinaur… - International Journal of …, 1992 - Wiley Online Library
A series of 24 peptides Z‐Gly‐Xaa(R)‐OH where Xaa= 15 different residues and R= H, NH 2 , tBu, Bzl, Trt, Mtr, and StBu were coupled with valine benzyl ester in dimethylformamide or …
Number of citations: 59 onlinelibrary.wiley.com
K Akaji, M Yoshida, T Tatsumi, T Kimura… - Journal of the …, 1990 - pubs.rsc.org
Tetrafluoroboric acid in trifluoroacetic acid, in the presence of thioanisole, has been found to cleave various protecting groups currently employed in Fmoc-based (Fmoc = fluoren-9-…
Number of citations: 22 pubs.rsc.org
H YOSHINO, M TSUJII, M KODAMA… - Chemical and …, 1990 - jstage.jst.go.jp
A large-scale synthesis of [MeTyr 1, MeArg 7, D-Leu 8] dynorphin A-(1-8)-NHEt (E-2078), which is a systemically active dynorphin A-(1-8) analogue, was accomplished by the classical …
Number of citations: 17 www.jstage.jst.go.jp
S Desgranges, CC Ruddle, LP Burke, TM McFadden… - Rsc Advances, 2012 - pubs.rsc.org
The first hybrid molecule of a β-lactam antibiotic and a host defence peptide and a method for the preparation of this type of molecule are reported. Conjugation of an antimicrobial …
Number of citations: 33 pubs.rsc.org
R Ramage, J Green, AJ Blake - Tetrahedron, 1991 - Elsevier
A trifluoroacetic acid (TFA) labile protecting group for the guanidine side chain function of arginine has been developed. N G -(2,2,5,7,8-Pentamethylchroman-6-sulphonyl-L-arginine is …
Number of citations: 94 www.sciencedirect.com
C Somlai, W König, J Knolle - Liebigs Annalen der Chemie, 1992 - Wiley Online Library
The 56 amino acid containing GnRH‐associated peptide (GAP) may be prepared by a combination of fragment condensation and solid‐phase peptide synthesis (SPPS). The solution‐…
H Angliker, E Shaw, SR Stone - Biochemical Journal, 1993 - portlandpress.com
A method was established for the synthesis of oligopeptide chloromethanes which should be useful in the study of serine and cysteine proteinases with extended binding sites. The …
Number of citations: 7 portlandpress.com

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